molecular formula C16H9ClF3N3OS B3040973 N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide CAS No. 256414-68-3

N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide

Cat. No. B3040973
M. Wt: 383.8 g/mol
InChI Key: HAFDJXYTOJPQEK-UHFFFAOYSA-N
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Description


N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide, also known as TPN-470 , is a chemical compound with potential applications in various fields of research and industry. It is a novel anti-angiogenic agent that inhibits angiogenesis, the process by which new blood vessels form from pre-existing ones. Angiogenesis plays a critical role in tumor growth and metastasis, making anti-angiogenic agents promising candidates for cancer treatment1.


2.

Synthesis Analysis


The synthesis of N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide involves specific chemical reactions and characterization steps. Unfortunately, the details of its synthesis are not provided in the available sources. Further research would be necessary to explore its synthetic pathways and optimize its production.


3.

Molecular Structure Analysis


N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide has the following molecular properties:



  • Molecular Formula : C16H9ClF3N3OS

  • Molecular Weight : 383.8 g/mol

  • InChI : InChI=1S/C16H9ClF3N3OS/c17-13-10 (7-4-8-21-13)14 (24)23-15-22-12 (16 (18,19)20)11 (25-15)9-5-2-1-3-6-9/h1-8H, (H,22,23,24)

  • Melting Point : 216-217°C

  • Solubility : 0.13 mg/mL in water at 25°C


4.

Chemical Reactions Analysis


Unfortunately, specific chemical reactions involving N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide are not detailed in the available sources. Further investigation is needed to elucidate its reactivity and potential transformations.


5.

Safety And Hazards


8.

Future Directions


Future research on N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide should focus on the following aspects:



  • Optimized Synthesis : Investigate efficient synthetic routes.

  • Biological Studies : Explore its effects on angiogenesis inhibition and potential therapeutic applications.

  • Toxicity Assessment : Evaluate its safety profile and potential adverse effects.

  • Drug Development : Consider its use in cancer therapy or other angiogenesis-related conditions.


properties

IUPAC Name

2-chloro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3OS/c17-13-10(7-4-8-21-13)14(24)23-15-22-12(16(18,19)20)11(25-15)9-5-2-1-3-6-9/h1-8H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFDJXYTOJPQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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